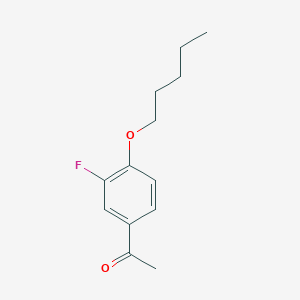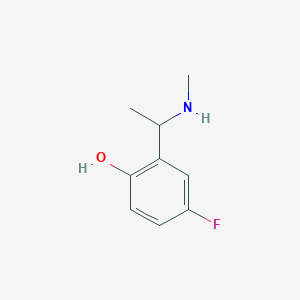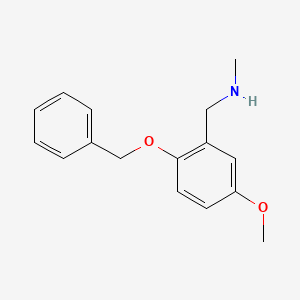
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, with an N-methylmethanamine substituent
Preparation Methods
The synthesis of 1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-(benzyloxy)-5-methoxyphenol with N-methylmethanamine under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine exerts its effects depends on its interaction with molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The N-methylmethanamine group can interact with receptors or enzymes, modulating their function through binding and subsequent conformational changes.
Comparison with Similar Compounds
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylmethanamine can be compared with similar compounds such as:
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which can affect its binding affinity and biological activity.
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylpropanamine: The presence of a propyl group can influence the compound’s solubility and interaction with biological targets.
1-(2-(Benzyloxy)-5-methoxyphenyl)-N-methylbutanamine:
Properties
IUPAC Name |
1-(5-methoxy-2-phenylmethoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-11-14-10-15(18-2)8-9-16(14)19-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNRIUQSLVTSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
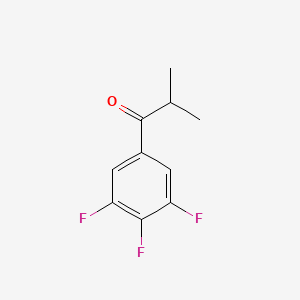
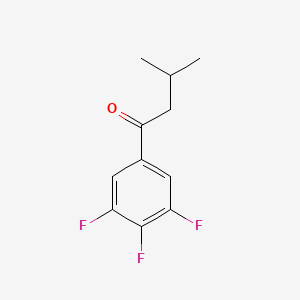
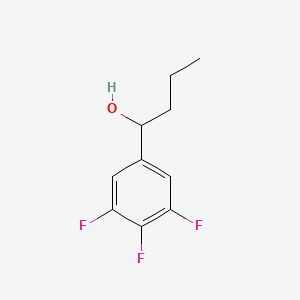
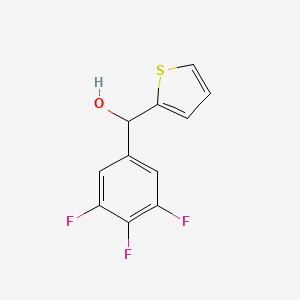
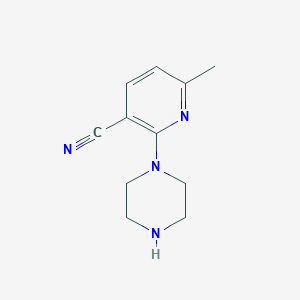
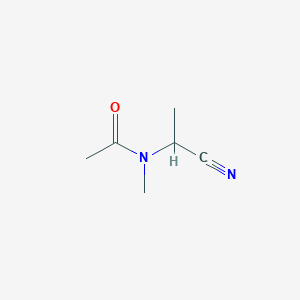
![N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine](/img/structure/B7865604.png)
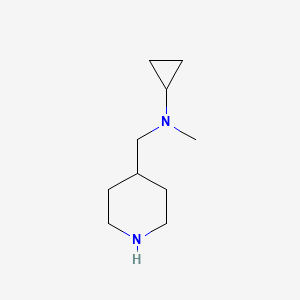
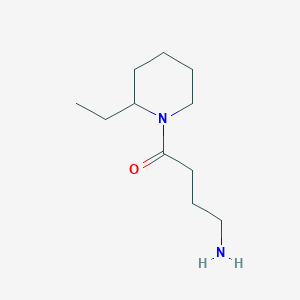
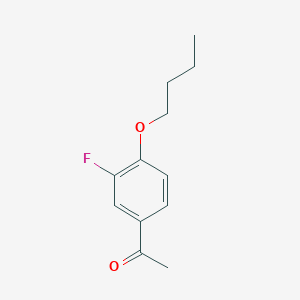
(2-methylpropyl)amine](/img/structure/B7865632.png)
